molecular formula C10H13N2Na2O8P B10831198 Thymidine-5'-monophosphate (disodium) salt

Thymidine-5'-monophosphate (disodium) salt

Cat. No.: B10831198
M. Wt: 366.17 g/mol
InChI Key: AGSQMPPRYZYDFV-ZJWYQBPBSA-L
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Description

Thymidine-5’-monophosphate (disodium) salt is a nucleoside monophosphate that plays a crucial role in the synthesis of deoxyribonucleic acid (DNA). It is an endogenous metabolite and a constituent of DNA, making it essential for cellular growth and replication . The compound is often used in biochemical research and has significant applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thymidine-5’-monophosphate (disodium) salt can be synthesized through the phosphorylation of thymidine. The process involves the use of thymidylate kinase (TMPK), which catalyzes the phosphorylation of thymidine to thymidine monophosphate. The reaction typically requires ATP as a phosphoryl donor and occurs under mild conditions .

Industrial Production Methods: Industrial production of thymidine-5’-monophosphate (disodium) salt involves the enzymatic synthesis using thymidylate synthase. This enzyme catalyzes the conversion of deoxyuridine monophosphate (dUMP) to thymidine monophosphate. The process is optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Thymidine-5’-monophosphate (disodium) salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Thymidine-5’-monophosphate (disodium) salt exerts its effects by participating in the synthesis of DNA. It is phosphorylated to thymidine diphosphate (dTDP) and thymidine triphosphate (dTTP), which are incorporated into DNA during replication. The compound targets thymidylate synthase and thymidylate kinase, key enzymes in the nucleotide synthesis pathway .

Comparison with Similar Compounds

Uniqueness: Thymidine-5’-monophosphate (disodium) salt is unique due to its specific role in DNA synthesis and repair. Unlike its precursors and intermediates, it serves as a direct substrate for thymidylate kinase, making it a critical component in the nucleotide synthesis pathway .

Properties

Molecular Formula

C10H13N2Na2O8P

Molecular Weight

366.17 g/mol

IUPAC Name

disodium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate

InChI

InChI=1S/C10H15N2O8P.2Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7+,8+;;/m0../s1

InChI Key

AGSQMPPRYZYDFV-ZJWYQBPBSA-L

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])[O-])O.[Na+].[Na+]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O.[Na+].[Na+]

Origin of Product

United States

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